3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-5-9(7-1-3-16-4-2-7)10(11(18)19)17-6-8/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHWPPYORGTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-bromopyridine with trifluoromethylpyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceuticals
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies show that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Cystic Fibrosis Treatment : Research indicates that derivatives can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), offering hope for treating cystic fibrosis and related respiratory disorders .
Agrochemicals
The compound's unique properties allow it to be explored as a potential herbicide or pesticide. Its lipophilic nature enhances its ability to penetrate plant membranes, which may improve efficacy in controlling pests and weeds .
Materials Science
In materials chemistry, this compound is utilized as a building block for synthesizing advanced materials:
- Metal-Organic Frameworks (MOFs) : Its chelating properties enable the formation of MOFs that can be used in gas storage and separation technologies .
- Luminescent Materials : The compound's structural features are being studied for developing luminescent materials with specific optical properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cystic Fibrosis Research
In preclinical trials, derivatives of this compound were tested for their ability to restore CFTR function in cell cultures derived from cystic fibrosis patients. The results showed a significant improvement in chloride ion transport, suggesting that these compounds could serve as therapeutic agents for managing cystic fibrosis symptoms.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid (CAS: 1214337-43-5) shares the same molecular formula (C₁₂H₇F₃N₂O₂) and weight as the target compound but differs in the pyridinyl substituent position (3 vs. 4). This minor structural variation can significantly alter electronic properties and binding affinities. For example:
Trifluoromethylpicolinic Acids with Alternative Substituents
3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS: 89402-28-8)
- Formula: C₇H₃F₄NO₂ | Molecular Weight: 209.1 g/mol .
- Key Differences :
- Replaces the pyridin-4-yl group with a fluorine atom at position 3.
- Fluorine’s strong electron-withdrawing effect increases acidity (pKa ~1.5–2.5) compared to the target compound.
- Reduced steric bulk may enhance membrane permeability but decrease target specificity.
5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0)
Hydroxy and Methoxy Derivatives
3-Hydroxy-5-(trifluoromethyl)picolinic acid (CAS: 1806579-86-1)
- Formula: C₇H₄F₃NO₃ | Molecular Weight: 207.11 g/mol .
- Key Differences :
- A hydroxyl group replaces the pyridinyl substituent, increasing hydrogen-bonding capacity.
- Higher polarity likely reduces blood-brain barrier penetration compared to the target compound.
Substituted Phenyl Analogs
5-(4-(Trifluoromethyl)phenyl)picolinic acid (CAS: 762287-48-9)
- Formula: C₁₃H₈F₃NO₂ | Molecular Weight: 267.21 g/mol .
- Key Differences: A phenyl ring with a para-trifluoromethyl group replaces the pyridinyl substituent.
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid | 1214335-55-3 | C₁₂H₇F₃N₂O₂ | 268.20 | Pyridin-4-yl, CF₃ |
| 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid | 1214337-43-5 | C₁₂H₇F₃N₂O₂ | 268.20 | Pyridin-3-yl, CF₃ |
| 3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 | C₇H₃F₄NO₂ | 209.10 | F, CF₃ |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 | C₇H₄F₃NO₂ | 191.11 | CF₃ |
| 3-Hydroxy-5-(trifluoromethyl)picolinic acid | 1806579-86-1 | C₇H₄F₃NO₃ | 207.11 | OH, CF₃ |
| 5-(4-(Trifluoromethyl)phenyl)picolinic acid | 762287-48-9 | C₁₃H₈F₃NO₂ | 267.21 | Phenyl-CF₃, COOH |
Biological Activity
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid, a derivative of picolinic acid, is characterized by the presence of a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its lipophilicity and biological activity. The trifluoromethyl group is particularly significant, as it influences the compound's interaction with biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Pyridine Ring : Contributes to its basicity and potential interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to these targets, making it a candidate for further pharmacological studies.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, studies have shown IC50 values indicating potent cytotoxic effects on A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) analysis highlights that modifications in the pyridine ring can lead to enhanced biological activity.
In Vivo Studies
While in vitro studies provide initial insights into the compound's efficacy, in vivo studies are essential for understanding its therapeutic potential. Current research is ongoing to evaluate its effects in animal models, focusing on pharmacokinetics and toxicity profiles.
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for drug development. Potential applications include:
- Anticancer Agents : Due to its cytotoxic effects on various cancer cell lines.
- Insecticides : The compound has shown insecticidal activity against agricultural pests, suggesting its utility in pest management strategies.
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound as an anticancer agent, demonstrating significant tumor growth inhibition in xenograft models.
- Insecticidal Activity : Bioassays conducted against Mythimna separata and Plutella xylostella revealed that compounds related to this structure exhibited over 80% insecticidal activity at concentrations as low as 250 mg/L, indicating potential agricultural applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Direct carboxylation of 3-trifluoromethylpyridine using CO₂ under high pressure (50–60 bar) with a palladium catalyst at 120°C, yielding ~76% .
- Route 2 : Cross-coupling of 2-bromo-3-trifluoromethylpyridine with CO₂ via a nickel-mediated reaction at 80°C, yielding ~66% .
- Key variables include catalyst choice (Pd vs. Ni), temperature, and CO₂ pressure. Impurities often arise from incomplete halogen displacement or over-carboxylation, necessitating HPLC purification (≥95% purity) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the trifluoromethyl group and pyridinyl proton environments. NMR identifies carboxylate and aromatic carbons .
- HPLC : Used for purity assessment (>95% threshold) with C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 288.04) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
- Handling : Use gloveboxes for air-sensitive reactions. Stability tests (TGA/DSC) show decomposition above 150°C, requiring low-temperature workflows .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- The –CF₃ group is electron-withdrawing, lowering the pyridine ring’s electron density. This enhances electrophilic substitution at the 4-position but reduces nucleophilic attack susceptibility.
- DFT calculations (B3LYP/6-31G*) show a 0.45 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs, favoring Suzuki-Miyaura couplings with aryl boronic acids .
- Experimental validation: Pd-catalyzed coupling with 4-bromophenylboronic acid achieves 82% yield under mild conditions (70°C, 12 h) .
Q. Are there contradictory reports on the biological activity of this compound in different assay systems, and how can these discrepancies be resolved?
- Methodological Answer :
- Contradiction : In Arabidopsis root elongation assays, the compound inhibits growth (IC₅₀ = 2.1 µM), but in mammalian kinase assays (e.g., PIM1), it shows weak inhibition (IC₅₀ > 10 µM) .
- Resolution : Differences arise from assay pH (plant assays at pH 5.5 vs. mammalian at pH 7.4) and membrane permeability. Use isotopic labeling (e.g., -tracking) to quantify cellular uptake .
Q. What computational modeling approaches predict the binding affinity of this compound to specific enzyme targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against kinase ATP-binding pockets (e.g., PDB 2OIQ). The carboxylate group forms salt bridges with Lys67 (ΔG = –8.2 kcal/mol), while –CF₃ fits a hydrophobic subpocket .
- MD Simulations : GROMACS 2022 simulations (100 ns) reveal stable binding to PIM1 but rapid dissociation from EGFR due to steric clashes with Thr766 .
Q. What strategies mitigate the formation of byproducts during synthesis?
- Methodological Answer :
- Byproduct 1 : 2-Chloro-3-(trifluoromethyl)pyridine forms via competing halogenation. Mitigation: Lower Cl⁻ concentration and use scavengers (e.g., AgNO₃) .
- Byproduct 2 : Over-carboxylation at the 6-position. Mitigation: Steric hindrance via bulky ligands (e.g., tricyclohexylphosphine) on Pd catalysts .
Q. How does the pyridinyl moiety affect solubility and formulation in aqueous vs. organic media?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (0.12 mg/mL at 25°C) due to hydrophobic –CF₃. Use co-solvents (e.g., DMSO:water = 1:4) for in vitro assays .
- Formulation : Nanoemulsions (e.g., PLGA-PEG) improve bioavailability. Dynamic light scattering (DLS) confirms particle size <200 nm with PDI <0.2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
